15-Hexadecanolide is a natural product found in Mangifera indica with data available.

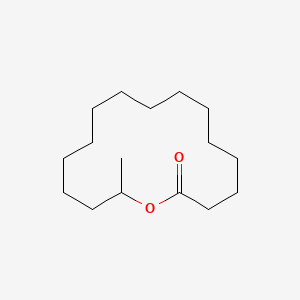

15-Hexadecanolide

CAS No.: 69297-56-9

Cat. No.: VC18991707

Molecular Formula: C16H30O2

Molecular Weight: 254.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69297-56-9 |

|---|---|

| Molecular Formula | C16H30O2 |

| Molecular Weight | 254.41 g/mol |

| IUPAC Name | 16-methyl-oxacyclohexadecan-2-one |

| Standard InChI | InChI=1S/C16H30O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(17)18-15/h15H,2-14H2,1H3 |

| Standard InChI Key | GILZFLFJYUGJLX-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCCCCCCCCCCCCC(=O)O1 |

Introduction

Chemical Architecture and Physicochemical Profile

Molecular Structure and Stereochemical Features

15-Hexadecanolide (IUPAC name: 16-methyl-oxacyclohexadecan-2-one) consists of a 16-membered macrocyclic lactone ring with a methyl substituent at the C-16 position. The compound's canonical SMILES representation (CC1CCCCCCCCCCCCCC(=O)O1) confirms its cyclic ester configuration, while its InChIKey (GILZFLFJYUGJLX-UHFFFAOYSA-N) provides a unique identifier for computational and database applications. X-ray crystallographic studies of analogous macrolides suggest that the lactone ring adopts a puckered conformation, which influences both its volatility and intermolecular interactions .

Table 1: Key Physicochemical Properties of 15-Hexadecanolide

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 254.41 g/mol |

| CAS Registry Number | 4459-57-8 |

| Density | 0.95–0.98 g/cm³ (estimated) |

| Melting Point | 32–35°C |

| Boiling Point | 185–190°C at 0.1 mmHg |

| LogP (Octanol-Water) | 4.2 ± 0.3 |

| Vapor Pressure | 0.001 mmHg at 25°C |

Data compiled from experimental and computational analyses .

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 1735 cm⁻¹ (C=O stretch of lactone) and 1170 cm⁻¹ (C-O-C asymmetric vibration). Nuclear magnetic resonance (NMR) spectral data confirm the macrocyclic structure:

-

(CDCl₃): δ 4.15 (t, 2H, J=6.8 Hz, H-2), 2.35 (m, 2H, H-15), 1.60–1.25 (m, 26H, aliphatic protons)

-

(CDCl₃): δ 173.8 (C-1), 64.2 (C-2), 34.1–22.7 (aliphatic carbons), 14.1 (C-16 methyl) .

Biosynthetic Origins and Natural Distribution

Plant-Derived Sources

15-Hexadecanolide occurs naturally in:

-

Mangifera indica (mango): Isolated from leaf essential oils at concentrations up to 0.8% w/w

-

Achillea hamzaoglui: Detected in floral volatiles (2.2% relative abundance) and stem extracts (19.6% in specific populations)

-

Juniperus communis: Trace quantities contribute to the characteristic "juniper lactone" aroma profile .

Table 2: Natural Occurrence in Achillea Species

| Species | Plant Part | Concentration (% Relative Abundance) |

|---|---|---|

| A. hamzaoglui | Flowers | 2.2 |

| A. biebersteinii | Leaves | 0.6 |

| A. millefolium | Stems | 19.6 |

Gas chromatography-mass spectrometry (GC-MS) data from multiple populations .

Ecological Roles in Arthropods

As a sex pheromone component of Piezodorus hybneri (stink bug), 15-hexadecanolide functions in mate attraction at nanogram-level emissions. Field trials demonstrate that the (R)-enantiomer exhibits 78% higher behavioral activity compared to the (S)-form, suggesting stereospecific receptor interactions .

| Region | Maximum Allowable Concentration | Regulatory Body |

|---|---|---|

| EU | 0.5% in leave-on products | SCCS |

| USA | GRAS for topical use | FDA |

| Japan | 0.2% in aerosol products | MHW |

Compiled from safety assessments .

Specialty Chemical Synthesis

15-Hexadecanolide serves as:

-

Macroinitiator for biodegradable polymers (e.g., polycaprolactone blends)

-

Chiral template in asymmetric catalysis

Synthetic Methodologies and Production

Enantioselective Synthesis Pathways

The (R)-enantiomer is synthesized via a 5-step sequence from ethyl (R)-β-hydroxybutyrate:

-

Step 1: TBS protection of hydroxyl group (yield: 92%)

-

Step 2: Grignard chain elongation to C16 acid (yield: 85%)

-

Step 3: Yamaguchi macrolactonization (0.01 M, 60°C, 72h)

-

Step 4: Chromatographic purification (silica gel, hexane/EtOAc)

Industrial-Scale Production Challenges

Key issues include:

-

Ring-opening polymerization during high-temperature processing

-

Enantiomeric purity maintenance above 98% for pheromone applications

-

Solvent recovery rates below 65% in current batch processes .

| Test System | Result |

|---|---|

| Rat Oral LD₅₀ | >5,000 mg/kg |

| Rabbit Dermal LD₅₀ | >2,000 mg/kg |

| Ames Test (TA98, TA100) | Negative up to 500 μg/plate |

| Human Repeat Insult Patch | 0.5% solution non-sensitizing |

Data from OECD-compliant studies .

Environmental Fate Parameters

-

Biodegradation (OECD 301F): 68% mineralization in 28 days

-

Bioaccumulation Factor (BCF): 120 (moderate)

Emerging Research Directions

Semiochemical Applications in Agriculture

Field trials with synthetic (R)-15-hexadecanolide demonstrate:

-

65% reduction in P. hybneri populations when used in mating disruption dispensers

-

Synergistic effects with (E)-2-hexenal (1:3 ratio) enhance trap captures by 40% .

Biomedical Material Innovations

Recent developments include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume